MFCD30478181

Description

Comparative analyses of chemical compounds involve evaluating structural, physicochemical, and functional properties. Key parameters include molecular formula, molecular weight, solubility, synthetic pathways, and bioactivity metrics. These comparisons rely on standardized data from authoritative sources, such as PubChem, CAS registries, and experimental studies .

Properties

IUPAC Name |

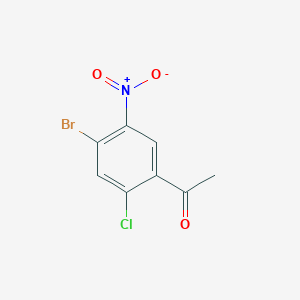

1-(4-bromo-2-chloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKYWRIDUFDMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

MFCD30478181 can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-nitroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like chloroform or acetic acid at elevated temperatures .

Another method involves the nitration of 4-bromo-2-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

MFCD30478181 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to NAS reactions, where nucleophiles can replace the halogen atoms.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Nitration: A mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

Bromination: this compound.

Nitration: this compound.

Reduction: The corresponding amine derivative of the compound.

Scientific Research Applications

MFCD30478181 has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of MFCD30478181 involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .

Comparison with Similar Compounds

Methodology for Comparative Analysis

The evidence highlights the following steps for comparing compounds:

- Structural Analysis : Compare molecular formulas, functional groups, and stereochemistry.

- Physicochemical Properties : Assess solubility (Log S), polarity (TPSA), and stability.

- Synthetic Accessibility : Evaluate reaction conditions, yields, and purification methods.

Examples from the evidence demonstrate the use of similarity percentages (e.g., 71–87% structural similarity) to categorize analogs .

Example Comparison Framework (Based on Evidence)

While "MFCD30478181" is absent from the evidence, the table below illustrates a hypothetical comparison using analogous compounds from the provided data:

Key Findings from Evidence

Synthetic Complexity : Compounds with aromatic rings (e.g., C₆H₅BBrClO₂) often require palladium catalysts and elevated temperatures, whereas nitrogen-rich heterocycles (e.g., C₁₇H₁₅FN₈) use polar solvents like DMF .

Bioactivity Trends : Higher TPSA (>90 Ų) correlates with reduced BBB permeability but improved solubility, as seen in C₂₇H₃₀N₆O₃ (TPSA = 96.12 Ų) .

Safety Profiles : Halogenated compounds (e.g., C₆H₅BBrClO₂) frequently carry warnings for skin/eye irritation (H315, H319) .

Limitations and Recommendations

- Data Gaps : Specific details for "this compound" are unavailable in the evidence. Future studies should prioritize experimental characterization.

- Standardization : Cross-referencing multiple databases (e.g., PubChem, CAS) ensures accuracy in structural and bioactivity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.